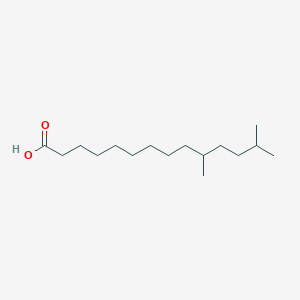

10,13-Dimethyltetradecanoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C16H32O2 |

|---|---|

Peso molecular |

256.42 g/mol |

Nombre IUPAC |

10,13-dimethyltetradecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-14(2)12-13-15(3)10-8-6-4-5-7-9-11-16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18) |

Clave InChI |

PWLJNEGUWOGTSF-UHFFFAOYSA-N |

SMILES |

CC(C)CCC(C)CCCCCCCCC(=O)O |

SMILES canónico |

CC(C)CCC(C)CCCCCCCCC(=O)O |

Sinónimos |

10,13-dimethyltetradecanoic acid 10,13-DMTDA |

Origen del producto |

United States |

Natural Occurrence and Ecological Distribution of 10,13 Dimethyltetradecanoic Acid

Isolation and Identification from Marine Organisms

10,13-Dimethyltetradecanoic acid has been identified as a metabolite in several species of marine sponges, highlighting the rich and diverse chemical ecology of these organisms. Initial discovery and isolation of this compound have been reported from the Caribbean sponges Calyx podatypa and Agelas dispar. areeo.ac.ir Further research into the phospholipid fatty acids of the Caribbean sponge Ectyoplasia ferox also led to the identification of this compound as a new fatty acid. mdpi.com These findings underscore the importance of marine invertebrates, particularly sponges, as a source of novel and unusual fatty acids.

The characterization of this compound from these marine sources was accomplished through techniques such as gas chromatography-mass spectrometry (GC-MS) of their corresponding methyl esters. mdpi.com

Table 1: Marine Sponges Containing this compound

| Sponge Species | Location of Discovery | Reference |

| Calyx podatypa | Caribbean | areeo.ac.irmdpi.com |

| Agelas dispar | Caribbean | areeo.ac.ir |

| Ectyoplasia ferox | Caribbean | mdpi.com |

In the Caribbean sponge Calyx podatypa, this compound is found to co-occur with its isomer, 9,13-dimethyltetradecanoic acid. mdpi.com The latter was identified for the first time in nature within this sponge species. mdpi.com The presence of multiple isomeric dimethylated fatty acids within a single organism suggests a potentially complex biosynthetic pathway or the accumulation of these compounds from various dietary or symbiotic sources. The analysis of fatty acid profiles in marine sponges often reveals a wide variety of branched and unusual fatty acids, indicating diverse metabolic capabilities. frontiersin.orgnih.govmdpi.com

Presence in Terrestrial Biological Matrices

While direct evidence of this compound in the seeds of Withania somnifera (Ashwagandha) is not explicitly detailed in major studies, comprehensive analyses of the seed oil have revealed a complex mixture of fatty acids. The primary fatty acids identified in Withania somnifera seed oil are linoleic acid, oleic acid, and palmitic acid. mdpi.comresearchgate.net Stearic acid and myristic acid are present in smaller quantities. asianpubs.org

Detailed gas chromatography-mass spectrometry (GC-MS) analyses of Withania somnifera seed oil from various geographical locations have been conducted to determine its fatty acid profile. areeo.ac.irnih.gov These studies focus on the major components for nutritional and medicinal purposes. The potential presence of minor or trace amounts of branched-chain fatty acids like this compound cannot be entirely ruled out without specific targeted analysis, as some studies note the presence of unidentified fatty acid components. mdpi.comasianpubs.org

Table 2: Major Fatty Acids in Withania somnifera Seed Oil

| Fatty Acid | Percentage Range (%) |

| Linoleic Acid | 38.7 - 60.1 |

| Oleic Acid | 18.5 - 23.0 |

| Palmitic Acid | 12.6 - 27.9 |

| Stearic Acid | 2.7 - 5.7 |

| Myristic Acid | 0.06 - 0.10 |

Note: The percentages can vary based on the geographical origin and variety of the plant. mdpi.comresearchgate.netasianpubs.org

Metabolomic studies of giant panda (Ailuropoda melanoleuca) feces have provided insights into the digestive processes and gut microbiome of this specialized herbivore. These analyses have identified a wide array of metabolites, including various fatty acids. nih.govresearchgate.net While the explicit identification of this compound is not consistently reported in broad metabolomic screens of giant panda feces, the presence of a diverse range of fatty acids, including short-chain and branched-chain fatty acids, is well-documented. mdpi.comearth.com The gut microbiota of the giant panda plays a crucial role in the digestion of bamboo and the subsequent production of various metabolites. earth.com The detection of branched-chain fatty acids in the fecal metabolome suggests their origin from either the diet (bamboo) or, more likely, as products of microbial metabolism within the panda's gut. nih.govnih.gov Further targeted analysis would be required to confirm the presence and concentration of this compound in the giant panda fecal metabolome.

Microbial Production and Distribution

Research has indicated that this compound can be produced by microbial fermentation. Specifically, the methyl ester of this fatty acid, "Tetradecanoic acid, 10,13-dimethyl-, methyl ester," has been identified as a volatile compound in a fermented food formulation that was inoculated with lactic acid bacteria. This finding suggests that certain strains of lactic acid bacteria possess the metabolic pathways necessary for the synthesis of this dimethylated fatty acid.

The production of branched-chain fatty acids is a known characteristic of various bacteria, where they are synthesized from branched-chain amino acid precursors. frontiersin.orgnih.govasm.org The presence of this compound in a fermented product points to the potential for its wider distribution in microbially-influenced environments.

Association with Bacterial Lipids and Biomarkers

Branched-chain fatty acids, including dimethyl-branched variants, are significant components of the lipids of various bacteria and can serve as important biomarkers for identifying specific microbial groups in environmental samples. While the direct detection of this compound is not extensively documented in broad bacterial surveys, the presence of other structurally related dimethyl-branched fatty acids, such as the membrane-spanning lipid 13,16-dimethyl octacosanedioic acid (iso-diabolic acid), has been identified in substantial amounts in bacteria belonging to the phylum Acidobacteria. nih.gov This suggests that the biosynthetic pathways for producing dimethyl-branched fatty acids exist within this bacterial phylum.

The analysis of fatty acid methyl esters (FAMEs) is a widely used technique to create profiles that act as fingerprints for bacterial identification. nih.gov These profiles can help distinguish between aerobic, facultatively aerobic, and anaerobic bacteria in complex environments like wastewater treatment systems. nih.govoup.com Specific fatty acids are considered biomarkers when they are characteristic of a particular group. oup.com For instance, iso- and anteiso-methyl branched fatty acids are known markers for certain bacterial phyla. nih.gov

The potential for microbial metabolites, including various fatty acids, to serve as biomarkers extends to clinical diagnostics, such as in colorectal cancer, where they can be detected in various bodily fluids and tissues. frontiersin.org While short-chain fatty acids are well-studied in this context, the role of specific long-chain branched fatty acids like this compound as a distinct biomarker is an area for further research.

Formation in Fungal Systems (e.g., Saccharomyces cerevisiae in Fermentation)

The fatty acid composition of the yeast Saccharomyces cerevisiae is of significant interest, particularly in the context of fermentation for beverages like wine. The typical fatty acid profile of S. cerevisiae is dominated by long-chain fatty acids such as palmitic acid (C16:0), palmitoleic acid (C16:1), stearic acid (C18:0), and oleic acid (C18:1). frontiersin.orgoup.com

During fermentation, especially under anaerobic conditions and in the absence of exogenous lipids, the fatty acid metabolism of S. cerevisiae is altered. nih.govfrontiersin.org This can lead to an increase in the production of medium-chain fatty acids (MCFA). nih.gov While the formation of various fatty acids is well-documented, specific mention of this compound in the fatty acid profile of S. cerevisiae during fermentation is not found in the reviewed literature. One comparative study of different S. cerevisiae strains noted the absence of several fatty acids, including tridecylic acid (13:0) and myristic acid (14:0), in an alcohol-producing strain compared to wine strains, highlighting the strain-specific nature of fatty acid profiles. indexcopernicus.com

The biosynthesis of fatty acids in S. cerevisiae involves the fatty acid synthase (FAS) complex, which can be engineered to produce fatty acids of varying lengths. frontiersin.orgoup.com While this presents the theoretical possibility of producing novel fatty acids, the natural occurrence of this compound in wild-type Saccharomyces cerevisiae is not reported.

Presence in Protozoan Parasites (e.g., Angomonas deanei)

Angomonas deanei, a trypanosomatid protozoan that hosts a bacterial endosymbiont, possesses a complex lipid profile. Studies have conducted lipidomic analyses of A. deanei to understand the metabolic interplay between the host and its symbiont. mdpi.comnih.gov

Analyses of the fatty acid composition of A. deanei have revealed a predominance of C18 fatty acids, including C18:1, C18:2, and C18:3. mdpi.com Notably, these studies have also identified the presence of unusual branched-chain fatty acids, such as iso C17:0 and cis-9,10- and -11,12-methylene C19:0. mdpi.comnih.gov The presence of these branched-chain fatty acids suggests that the enzymatic machinery for their synthesis exists within the A. deanei-endosymbiont system.

Biosynthesis and Enzymatic Pathways of 10,13 Dimethyltetradecanoic Acid

Proposed Biosynthetic Mechanisms in Diverse Organisms

The formation of a dimethylated fatty acid such as 10,13-dimethyltetradecanoic acid is not accomplished by a single, universal pathway but is understood through the synthesis of other, more extensively studied multi-methyl branched fatty acids. The key steps involve the use of a branched-chain primer and the incorporation of methyl-branched extender units during the elongation process.

Role of Methylmalonyl-CoA in Methyl Branching

The introduction of methyl groups onto a growing fatty acid chain is primarily facilitated by the substitution of the standard two-carbon extender unit, malonyl-CoA, with methylmalonyl-CoA. oup.comnih.gov Fatty acid synthase (FASN), the multi-enzyme complex that builds fatty acids, can exhibit promiscuity and utilize methylmalonyl-CoA for chain elongation. portlandpress.comnih.gov This reaction, where methylmalonyl-CoA replaces malonyl-CoA, results in the addition of a methyl-branched two-carbon unit, creating a methyl group on the fatty acid backbone. nih.govnih.gov

In the proposed synthesis of this compound, one of the methyl branches is likely incorporated via this mechanism. The cytosolic enzyme ECHDC1 has been identified as a metabolite repair enzyme that degrades methylmalonyl-CoA, thereby limiting the synthesis of methyl-branched fatty acids. portlandpress.comnih.gov The activity level of ECHDC1 could therefore modulate the abundance of such fatty acids. nih.gov Studies with purified rat FASN have confirmed its ability to incorporate not only methylmalonyl-CoA but also ethylmalonyl-CoA, leading to methyl- or ethyl-branched fatty acids, respectively. nih.gov

Activity of Branch-Chain Fatty Acid Synthesizing Systems

The synthesis of BCFAs is characteristic of many bacteria, particularly Gram-positive species, which utilize a Type II fatty acid synthase (FAS II) system. nih.govcdnsciencepub.comnih.gov Unlike the large, multifunctional Type I FAS found in mammals, the FAS II system consists of discrete, monofunctional enzymes. nih.govwikipedia.org This dissociation allows for greater flexibility and the generation of diverse fatty acid products, including branched-chain varieties. cdnsciencepub.comnih.gov

A critical step in determining the final structure of the fatty acid is the initial condensation reaction catalyzed by β-ketoacyl-(acyl-carrier-protein) synthase III, commonly known as FabH. nih.gov The specificity of FabH for a particular starter unit, or "primer," is a key determinant. While the FabH in Escherichia coli is specific for the straight-chain primer acetyl-CoA, the FabH enzymes in bacteria that produce BCFAs are highly selective for branched-chain acyl-CoA primers. nih.govfrontiersin.org These primers are typically derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. frontiersin.orgnih.gov

For this compound, a branched primer such as isovaleryl-CoA (derived from leucine) would be used to initiate synthesis, establishing the terminal methyl branch (at the C-13 position). Subsequent elongation cycles would proceed using malonyl-CoA, with one cycle incorporating methylmalonyl-CoA to place the second methyl group at the C-10 position.

Table 1: Key Enzymes in Branched-Chain Fatty Acid Synthesis

| Enzyme | Gene (Example) | Function | Role in BCFA Synthesis |

|---|---|---|---|

| Branched-chain α-keto acid dehydrogenase (BCKDH) | BCKDHA, BCKDHB | Catalyzes oxidative decarboxylation of branched-chain α-ketoacids. wikipedia.orgfrontiersin.org | Produces branched short-chain acyl-CoA primers (e.g., isovaleryl-CoA) from amino acid catabolism. nih.gov |

| β-ketoacyl-(acyl-carrier-protein) synthase III | fabH | Catalyzes the initial condensation of a primer with malonyl-ACP. nih.gov | Selects for branched-chain acyl-CoA primers to initiate BCFA synthesis. frontiersin.org |

| Fatty Acid Synthase (FAS) | FASN (Type I), various fab genes (Type II) | Elongates the acyl chain. wikipedia.org | Can promiscuously use methylmalonyl-CoA instead of malonyl-CoA as an extender unit to add methyl branches. nih.govportlandpress.com |

| Acetyl-CoA Carboxylase (ACC) | ACC | Synthesizes malonyl-CoA from acetyl-CoA. nih.gov | Can promiscuously carboxylate propionyl-CoA to form methylmalonyl-CoA. portlandpress.com |

Regulation of this compound Biosynthesis

The production of BCFAs is a tightly controlled process, influenced by both external environmental cues and the internal metabolic state of the organism. This regulation ensures that the composition of cellular lipids, particularly in the membrane, is optimized for function under various conditions.

Environmental and Physiological Modulators

The synthesis of BCFAs is often modulated by environmental factors, most notably temperature. Bacteria, for instance, remodel their membrane lipid composition to maintain optimal fluidity. The presence of branched fatty acids can alter membrane packing and fluidity, and their relative abundance is often adjusted in response to thermal stress. frontiersin.org

Physiological conditions, such as nutrient availability, also play a crucial role. The biosynthesis of BCFAs is directly dependent on the supply of precursors derived from branched-chain amino acids (BCAAs). nih.gov Therefore, the availability of valine, leucine, and isoleucine in the growth medium can directly influence the types and quantities of BCFAs produced. In Xanthomonas campestris, a deletion mutant unable to synthesize BCAAs lost the ability to produce BCFAs from carbohydrate metabolism, highlighting this dependency. frontiersin.org

Interplay with Central Carbon Metabolism and Lipogenesis Pathways

The synthesis of this compound is deeply integrated with central metabolic pathways. The necessary precursors arise from both amino acid catabolism and core carbon metabolism.

Branched-Chain Primers: The branched-chain α-ketoacids resulting from the deamination of BCAAs (valine, leucine, and isoleucine) are converted by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex into short-chain branched acyl-CoAs (e.g., isobutyryl-CoA, isovaleryl-CoA). nih.govfrontiersin.org These serve as the primers for BCFA synthesis. frontiersin.org

Methyl-branched Extender: The extender unit, methylmalonyl-CoA, is an important intermediate in the metabolism of several substances, including odd-chain fatty acids and certain amino acids. wikipedia.orgmedchemexpress.com It can be formed from propionyl-CoA, a product of the catabolism of amino acids like valine and isoleucine, through the action of acetyl-CoA carboxylase (ACC) or propionyl-CoA carboxylase. portlandpress.com Methylmalonyl-CoA is then isomerized to succinyl-CoA to enter the Krebs cycle, but it can also be diverted into fatty acid synthesis. wikipedia.org

Malonyl-CoA, the primary extender unit for fatty acid synthesis, also acts as a key regulatory molecule. It inhibits the transport of fatty acids into the mitochondria for oxidation, thereby coordinating the switch between fatty acid synthesis and degradation. nih.gov The relative cytoplasmic concentrations of malonyl-CoA and methylmalonyl-CoA can thus influence the rate of synthesis and the degree of methyl branching in the resulting fatty acids.

Table 2: Precursors and Metabolic Links in BCFA Synthesis

| Precursor | Metabolic Source | Pathway Link | Resulting Structure |

|---|---|---|---|

| Isovaleryl-CoA | Catabolism of Leucine | Branched-Chain Amino Acid (BCAA) Catabolism | Forms the terminal iso branch (e.g., at C-13). nih.gov |

| Isobutyryl-CoA | Catabolism of Valine | BCAA Catabolism | Forms an iso branch. nih.gov |

| 2-Methylbutyryl-CoA | Catabolism of Isoleucine | BCAA Catabolism | Forms an anteiso branch. nih.gov |

Alternative Fatty Acid Biosynthetic Possibilities in Marine Organisms

Marine organisms, particularly invertebrates and microorganisms, are known for producing a vast array of unique lipid structures, including non-methylene-interrupted (NMI) fatty acids and complex polyunsaturated fatty acids (PUFAs). nih.gov The biosynthetic machinery in these organisms often displays variations compared to terrestrial counterparts.

While the FAS II system is common in bacteria, some marine microorganisms utilize a polyketide synthase (PKS) pathway for fatty acid synthesis. nih.gov PKS systems are similar to FAS but possess a greater modularity and catalytic versatility, allowing them to produce complex lipids with multiple methyl branches and other functional groups. Certain microalgae, such as Schizochytrium, employ a PKS pathway to synthesize PUFAs like DHA. nih.gov It is plausible that a similar PKS-based mechanism could be responsible for the synthesis of dimethylated fatty acids in some marine species.

Furthermore, marine invertebrates often possess a suite of fatty acyl elongase and desaturase enzymes that allow them to modify dietary fatty acids. nih.govunit.no While they typically cannot synthesize essential PUFAs de novo, they can bioconvert C18 PUFAs into longer-chain versions like EPA and DHA. nih.govwikipedia.org This enzymatic machinery could potentially be involved in further modification, including methylation, of existing fatty acid backbones, presenting another possible route to the formation of compounds like this compound in the marine environment.

Biological Roles and Physiological Functions of 10,13 Dimethyltetradecanoic Acid

Metabolomic Contributions in Eukaryotic Cellular Processes

Recent metabolomic studies have identified 10,13-dimethyltetradecanoic acid as a significant metabolite in various eukaryotic cellular processes, particularly in the context of cardiovascular health. Its presence and concentration appear to be linked to critical signaling pathways that modulate cellular responses to stress and pathological conditions.

Involvement in Cardiac Fibrosis Modulation via Angiotensin-(1-7) Action

Metabolomic analysis of primary cardiac fibroblasts has revealed this compound as one of seven key metabolites associated with the antifibrotic effects of Angiotensin-(1-7). nih.gov In a model of cardiac fibrosis induced by Angiotensin II, treatment with Angiotensin-(1-7) led to significant changes in the cellular metabolome, including the levels of this compound. nih.gov This suggests that this compound is involved in the molecular mechanisms through which Angiotensin-(1-7) counteracts the fibrotic remodeling of cardiac tissue. nih.govuspharmacist.com The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with Angiotensin II promoting fibrosis and hypertrophy. uspharmacist.com In contrast, the ACE2/Angiotensin-(1-7)/Mas receptor axis of the RAS has been shown to have antifibrotic and antiproliferative effects in the heart. uspharmacist.com The identification of this compound as a metabolite influenced by Angiotensin-(1-7) provides a novel area of investigation into the therapeutic modulation of cardiac fibrosis.

| Key Molecules in Cardiac Fibrosis Modulation | Role | Associated Metabolites |

| Angiotensin II | Pro-fibrotic | Not specified |

| Angiotensin-(1-7) | Anti-fibrotic | This compound , Arachidonic acid, Aspartic acid, Docosahexaenoic acid (DHA), Glutathione, Palmitelaidic acid, Pyroglutamic acid |

Interconnections with Arachidonic Acid Metabolism and Leukotriene Pathways

Metabolic network analysis has demonstrated that this compound is linked to the arachidonic acid (AA) and leukotriene metabolism pathways. nih.gov Arachidonic acid is a polyunsaturated fatty acid that is a precursor to a wide range of bioactive lipid mediators, collectively known as eicosanoids, which include prostaglandins and leukotrienes. nih.govnih.gov These molecules are critical regulators of inflammation and cellular signaling. nih.govnih.gov The metabolism of arachidonic acid occurs through three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). mdpi.com The LOX pathway is responsible for the production of leukotrienes, which are potent inflammatory mediators. mdpi.com The connection of this compound to these pathways suggests its potential role in inflammatory processes and immune responses. nih.gov

Association with Calcium Homeostasis and Oxidative Stress Responses

The metabolic pathways interconnected with this compound, namely arachidonic acid and leukotriene metabolism, are closely related to calcium balance and oxidative stress. nih.gov Research has shown that Angiotensin-(1-7) can suppress abnormal extracellular calcium influx and the excessive accumulation of intracellular reactive oxygen species (ROS) in cardiac fibroblasts stimulated by Angiotensin II. nih.gov This modulation of calcium and ROS-dependent signaling is a key aspect of the protective effects of Angiotensin-(1-7) against cardiac fibrosis. nih.gov The involvement of this compound in these interconnected pathways points to its potential role in cellular mechanisms that manage calcium homeostasis and mitigate oxidative stress. nih.govnih.gov

| Cellular Process | Associated Pathways | Role of this compound |

| Calcium Homeostasis | Arachidonic acid metabolism, Leukotriene metabolism | Implicated through its connection to these pathways which are linked to calcium balance. |

| Oxidative Stress | Arachidonic acid metabolism, Leukotriene metabolism | Implicated through its connection to these pathways which are related to oxidative stress responses. |

Roles in Microbial Physiology and Membrane Biology

While direct research on the specific roles of this compound in microbial physiology is limited, its structural classification as a branched-chain fatty acid (BCFA) allows for informed hypotheses regarding its functions, particularly in relation to the microbial cell membrane.

Contribution to Microbial Membrane Fluidity and Function

Branched-chain fatty acids are significant components of the cell membranes of many bacterial species. nih.govacs.orgacs.org They are known to play a role analogous to unsaturated fatty acids in eukaryotic membranes, which is to increase the fluidity of the lipid bilayer. nih.govacs.orgacs.org The methyl branches on the fatty acid chain disrupt the tight packing of the acyl chains, which in turn lowers the phase transition temperature of the membrane. nih.gov This increased fluidity is crucial for maintaining the proper function of membrane-embedded proteins and for the cell's ability to adapt to environmental stresses, such as changes in temperature. nih.gov Atomistic simulations of biomimetic microbial membranes have quantitatively supported the hypothesis that branched-chain fatty acids increase bilayer fluidity. nih.govacs.orgacs.org Therefore, it is plausible that this compound, as a BCFA, contributes to the fluidity and functional integrity of microbial membranes in organisms that synthesize it.

Intracellular Accumulation and Lipotoxicity Prevention in Fungi (e.g., Candida albicans)

Implications for Pathogenicity and Cell Envelope Structure (e.g., Mycobacterium tuberculosis)

The cell envelope of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a complex and unique structure critical to its survival, pathogenicity, and resistance to therapeutic agents. nih.govnih.govfrontiersin.orgresearchgate.net This intricate barrier is exceptionally rich in lipids, constituting up to 40% of the cell's dry weight. nih.gov Among these lipids are a variety of fatty acids, including branched-chain fatty acids (BCFAs), which are integral to the architecture and function of the mycobacterial outer membrane, also known as the mycomembrane.

While direct research singling out this compound is limited, its structural classification as a methyl-branched fatty acid places it within a class of lipids with well-established roles in Mtb's virulence. Pathogenic mycobacteria are known to produce complex BCFAs, such as those found in phthiocerol dimycocerosates (PDIMs). nih.gov PDIMs are major virulence factors, playing a crucial role in the pathogen's ability to invade host macrophages and modulate the host immune response. nih.govdntb.gov.ua The biosynthesis of these complex lipids is essential for the full virulence of Mtb. nih.govnih.gov

The incorporation of BCFAs into the mycomembrane contributes to its characteristic low permeability, forming a waxy, hydrophobic barrier. nih.gov This barrier is fundamental to the bacterium's intrinsic resistance to many common antibiotics and chemotherapeutic agents. nih.govresearchgate.net The precise arrangement of these lipids, including the length and branching of their acyl chains, influences the fluidity and integrity of the membrane. The biosynthesis of fatty acids is a vital process for Mtb, with approximately 250 enzymes dedicated to fatty acid metabolism, a significantly higher number compared to bacteria like Escherichia coli. nih.gov This enzymatic machinery facilitates the production of the diverse lipids necessary for the cell envelope's construction and maintenance. The pathways for synthesizing mycolic acids, which are very long-chain fatty acids and key structural elements of the mycomembrane, are well-defined targets for anti-tuberculosis drugs. frontiersin.orgnih.gov

Given this context, this compound, as a BCFA, is presumed to be a constituent of the complex lipid repertoire of the Mtb cell envelope. Its methyl branches would affect the packing of lipid chains, thereby influencing the physical properties of the mycomembrane. The presence of such branched structures is a key feature that distinguishes the mycobacterial cell wall and is directly linked to its pathogenic capabilities.

Broader Biological Contexts of Branched-Chain Fatty Acids

Mammalian Peroxisomal Metabolism of Branched-Chain Lipids

In mammals, the metabolism of certain branched-chain fatty acids occurs primarily within peroxisomes. nih.govnih.gov The typical mitochondrial beta-oxidation pathway is often unable to process fatty acids with methyl groups at specific positions, necessitating alternative metabolic routes.

Peroxisomes are membrane-bound organelles that house a variety of metabolic enzymes. youtube.com One of their key functions is the alpha-oxidation of branched-chain fatty acids. nih.govyoutube.comyoutube.com This process is essential for the breakdown of dietary branched-chain lipids, such as phytanic acid, which is derived from the chlorophyll in plant materials. nih.gov The methyl branch on the beta-carbon of phytanic acid obstructs the action of enzymes involved in beta-oxidation. nih.gov Alpha-oxidation circumvents this by removing a single carbon from the carboxyl end of the fatty acid, shifting the position of the methyl group and allowing the subsequent steps of beta-oxidation to proceed. youtube.com

The metabolism of branched-chain fatty acids in peroxisomes involves a series of enzymatic reactions that ultimately shorten the carbon chain, producing acetyl-CoA and propionyl-CoA, which can then enter mainstream energy metabolism. youtube.com The proper functioning of these peroxisomal pathways is crucial for lipid homeostasis. Deficiencies in the enzymes responsible for alpha-oxidation can lead to the accumulation of toxic levels of branched-chain fatty acids, resulting in severe neurological disorders. nih.gov

| Metabolic Process | Organelle | Key Substrates | Primary Function |

| Alpha-oxidation | Peroxisome | Branched-chain fatty acids (e.g., phytanic acid) | Catabolism of fatty acids with methyl branches that inhibit beta-oxidation. nih.govyoutube.com |

| Beta-oxidation | Mitochondria & Peroxisomes | Straight-chain fatty acids, very-long-chain fatty acids | Energy production through the breakdown of fatty acids into acetyl-CoA. youtube.com |

Sensory Contributions in Food Systems (e.g., Flavor Profile in Ruminant Products)

Branched-chain fatty acids (BCFAs) are significant contributors to the characteristic flavor and aroma profiles of various food products, particularly those derived from ruminants such as cattle, sheep, and goats. proquest.comnih.govbohrium.comresearchgate.net These fatty acids are primarily synthesized by microorganisms in the rumen and are subsequently incorporated into the animal's fat and milk. nih.gov

The presence and concentration of specific BCFAs can impart distinct flavor notes. For example, certain volatile BCFAs are responsible for the characteristic flavors of aged cheeses. proquest.com In ruminant meats, BCFAs contribute to the species-specific flavor profiles. nih.gov The "mutton" or "goaty" flavor often associated with sheep and goat meat and dairy products is strongly linked to the presence of particular BCFAs, such as 4-methyloctanoic acid and 4-ethyloctanoic acid. nih.govbohrium.com

| Branched-Chain Fatty Acid | Associated Flavor/Product | Source |

| 4-methyloctanoic acid | "Mutton" or "goaty" flavor | Sheep and goat meat/milk nih.govbohrium.com |

| 4-ethyloctanoic acid | "Mutton" or "goaty" flavor | Sheep and goat meat/milk nih.govbohrium.com |

| Various volatile BCFAs | Characteristic cheese flavor | Aged cheeses proquest.com |

| Various BCFAs | Beef-like flavor | Beef fat proquest.com |

Metabolic Fate and Biodegradation Pathways of 10,13 Dimethyltetradecanoic Acid

Catabolic Routes in Different Biological Systems

The degradation pathway for 10,13-dimethyltetradecanoic acid likely varies across different biological kingdoms, reflecting their distinct metabolic capabilities.

In Mammalian Systems:

In mammals, the degradation of branched-chain fatty acids typically occurs in the peroxisomes, at least in the initial stages. The methyl group at the 13-position of this compound is equivalent to a β-methyl group in a shorter chain fatty acid, which would block the action of 3-hydroxyacyl-CoA dehydrogenase in the standard β-oxidation spiral. Therefore, a likely catabolic route involves an initial α-oxidation step. This process would remove a single carbon from the carboxyl end, shifting the methyl groups and allowing the resulting shorter-chain fatty acid to enter the β-oxidation pathway. After the initial α-oxidation, the resulting 10,13-dimethyltridecanoic acid would likely undergo further degradation via β-oxidation within the mitochondria. This dual-location process, with initial steps in the peroxisome and subsequent breakdown in the mitochondria, is a common strategy for handling complex fatty acids.

In Bacterial Systems:

Bacteria are known for their diverse metabolic capabilities and can often directly degrade a wide array of fatty acids. It is plausible that certain bacterial species can metabolize this compound through a modified β-oxidation pathway. Some bacteria possess specialized enzymes that can handle methyl branches without the need for a separate α-oxidation system. These enzymes might include specific isomerases or hydratases that can circumvent the steric hindrance posed by the methyl groups. Alternatively, some bacteria may also employ an α-oxidation pathway similar to that in mammals. The specific route would likely depend on the bacterial species and its enzymatic repertoire.

In Yeast and Other Fungi:

Studies have shown that some yeast species, such as Saccharomyces cerevisiae, can produce this compound during fermentation. In other fungi, like Candida albicans, its accumulation has been observed under certain conditions, which may suggest a role in cellular processes or a slower rate of degradation compared to its synthesis. When degradation does occur, it is expected to proceed via peroxisomal β-oxidation, which is the primary site of fatty acid catabolism in yeast. Similar to other organisms, the presence of methyl branches would necessitate specific enzymes to handle these structures before the standard β-oxidation cycle can proceed efficiently.

Interactive Data Table: Hypothesized Catabolic Routes of this compound

| Biological System | Primary Location of Initial Degradation | Proposed Catabolic Route | Key Features |

| Mammals | Peroxisomes | α-oxidation followed by mitochondrial β-oxidation | Initial removal of a carbon atom to bypass the β-methyl block. |

| Bacteria | Cytoplasm / Periplasm | Modified β-oxidation or α-oxidation | High metabolic plasticity with potential for specialized enzymes. |

| Yeast | Peroxisomes | Peroxisomal β-oxidation with specific enzymes for branches | Primary site of fatty acid degradation in this organism group. |

Enzymatic Systems Involved in this compound Degradation

The breakdown of this compound would require a coordinated effort of several classes of enzymes. While the specific enzymes that act on this substrate have not been definitively identified, we can infer their identities based on their known roles in branched-chain fatty acid metabolism.

The initial step in any fatty acid degradation pathway is its activation to a CoA thioester by an acyl-CoA synthetase . This reaction primes the fatty acid for subsequent enzymatic reactions.

In the proposed α-oxidation pathway, a key enzyme would be a phytanoyl-CoA hydroxylase-like enzyme . This enzyme would introduce a hydroxyl group at the α-carbon. Following this, a 2-hydroxyacyl-CoA lyase would cleave the α-keto acid, releasing the first carbon as formyl-CoA and producing a shorter fatty aldehyde. This aldehyde is then oxidized to a carboxylic acid by an aldehyde dehydrogenase , which can then enter the β-oxidation pathway.

Once the initial methyl branch is dealt with, the subsequent degradation would proceed via the standard β-oxidation machinery. This involves a cycle of four enzymatic reactions catalyzed by:

Acyl-CoA dehydrogenase : Introduces a double bond.

Enoyl-CoA hydratase : Adds a water molecule across the double bond.

3-hydroxyacyl-CoA dehydrogenase : Oxidizes the hydroxyl group.

Thiolase : Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

Interactive Data Table: Putative Enzymatic Systems in this compound Degradation

| Enzyme Class | Putative Function in Degradation Pathway |

| Acyl-CoA Synthetase | Activation of this compound to 10,13-dimethyltetradecanoyl-CoA. |

| Phytanoyl-CoA Hydroxylase-like | Hydroxylation of the α-carbon in the initial α-oxidation step. |

| 2-Hydroxyacyl-CoA Lyase | Cleavage of the α-hydroxyacyl-CoA to release formyl-CoA. |

| Aldehyde Dehydrogenase | Oxidation of the resulting fatty aldehyde to a carboxylic acid. |

| Acyl-CoA Dehydrogenase | Dehydrogenation of the acyl-CoA in the β-oxidation cycle. |

| Enoyl-CoA Hydratase | Hydration of the double bond in the β-oxidation cycle. |

| 3-Hydroxyacyl-CoA Dehydrogenase | Dehydrogenation of the hydroxyl group in the β-oxidation cycle. |

| Thiolase | Thiolytic cleavage to release acetyl-CoA in the β-oxidation cycle. |

Identification of Metabolic Intermediates and Downstream Products

Based on the hypothesized degradation pathways, a series of metabolic intermediates and downstream products can be predicted.

Metabolic Intermediates:

Following its activation to 10,13-dimethyltetradecanoyl-CoA , the α-oxidation pathway would generate 2-hydroxy-10,13-dimethyltetradecanoyl-CoA and subsequently 9,12-dimethyltridecanal . Oxidation of this aldehyde would yield 9,12-dimethyltridecanoic acid , which would then be activated to its CoA ester and enter the β-oxidation pathway.

Within the β-oxidation spiral, a series of acyl-CoA esters , each two carbons shorter than the last, would be generated. Due to the methyl branch at the 10-position (which becomes the 9-position after α-oxidation), a propionyl-CoA molecule would likely be produced at one of the cleavage steps. The final β-oxidation cycle of the remaining chain, which has an iso structure at the 13-position, would be expected to yield isovaleryl-CoA .

Downstream Products:

The primary downstream products of the complete degradation of this compound are expected to be:

Acetyl-CoA : Multiple molecules would be produced from the cleavage of the fatty acid chain and can enter the citric acid cycle for energy production.

Propionyl-CoA : Arising from the methyl branch at an odd-numbered carbon position, this can be converted to succinyl-CoA and enter the citric acid cycle.

Isovaleryl-CoA : Produced from the terminal iso-branched structure, this can be further metabolized to acetyl-CoA and acetoacetate.

Formyl-CoA : Generated during the initial α-oxidation step, this is typically converted to formate (B1220265) and then to carbon dioxide.

Interactive Data Table: Potential Metabolic Intermediates and Downstream Products

| Compound Type | Specific Molecule (Predicted) | Role in Pathway |

| Initial Activated Form | 10,13-Dimethyltetradecanoyl-CoA | Substrate for initial degradation steps. |

| α-Oxidation Intermediates | 2-Hydroxy-10,13-dimethyltetradecanoyl-CoA | Product of hydroxylation. |

| 9,12-Dimethyltridecanal | Product of lyase reaction. | |

| β-Oxidation Intermediates | Progressively shorter dimethyl-acyl-CoAs | Intermediates of the β-oxidation spiral. |

| Downstream Products | Acetyl-CoA | Enters the citric acid cycle. |

| Propionyl-CoA | Enters the citric acid cycle after conversion. | |

| Isovaleryl-CoA | Further metabolized for energy. | |

| Formyl-CoA | Converted to CO2. |

Synthetic Chemistry and Structural Modifications of 10,13 Dimethyltetradecanoic Acid

Total Synthesis Strategies and Methodologies

The complete synthesis of 10,13-dimethyltetradecanoic acid allows for the unambiguous confirmation of its chemical structure and provides material for further biological and chemical studies. Synthetic approaches can be designed to produce either a mixture of stereoisomers (a racemic mixture) or a single stereoisomer.

While a specific, detailed multi-step synthesis for this compound starting from 8-bromooctanoic acid is not extensively documented in readily available literature, a plausible route can be constructed based on established organic chemistry principles for fatty acid synthesis. A general approach would involve the coupling of key building blocks (synthons) to assemble the carbon skeleton, followed by modification of functional groups to yield the final carboxylic acid.

One potential strategy could involve a Grignard reaction or a cuprate-mediated coupling. For instance, a synthon representing the branched terminus of the molecule could be coupled with a derivative of 8-bromooctanoic acid. The synthesis of 8-bromooctanoic acid itself can be achieved via a multi-step process starting from more common materials like 1,6-dibromohexane, which is reacted with diethyl malonate, followed by hydrolysis and decarboxylation to extend the carbon chain. google.com Subsequent esterification can protect the carboxylic acid group while the bromo- functionality is converted to an organometallic reagent for coupling.

Another established method for elongating fatty acid chains that could be adapted is the Wittig reaction. For example, the synthesis of the related compound 13-methyl-tetradecanoic acid has been achieved by reacting the triphenylphosphonium salt of bromo-undecanoic acid ethyl ester with isobutyraldehyde. csic.esresearchgate.net A similar strategy could be envisioned for this compound by selecting appropriately substituted synthons.

In the absence of chiral catalysts or resolving agents, most synthetic routes that create chiral centers will produce a mixture of all possible stereoisomers. Since this compound has two chiral centers (at carbons 10 and 13), a non-stereoselective synthesis would yield a racemic mixture of four stereoisomers.

The synthesis of other branched-chain fatty acids, such as the racemic 2,4-dimethyltetradecanoic acid found in Mycobacterium kansasii, provides a template for such approaches. nih.gov A typical strategy involves a Wittig reaction between an appropriate aldehyde and a phosphonium (B103445) ylide, which forms a new carbon-carbon double bond. nih.gov Subsequent hydrogenation of this double bond creates one or more chiral centers. If the hydrogenation is performed using a standard catalyst like palladium on carbon (Pd/C) without a chiral auxiliary, it will occur from either face of the double bond, resulting in a racemic mixture at the newly formed stereocenter. nih.gov The final step would be the oxidation of an alcohol functionality to the carboxylic acid, a transformation that does not affect the existing stereocenters. nih.gov

Derivatization Approaches for Research and Analytical Purposes

Chemical derivatization is a common and often necessary step for the analysis of fatty acids like this compound. The process involves converting the native molecule into a derivative with properties better suited for a specific analytical technique, such as gas chromatography or mass spectrometry. magtech.com.cn This can enhance volatility, improve chromatographic separation, and create characteristic fragmentation patterns for structural elucidation. magtech.com.cnddtjournal.com

The analysis of fatty acids by gas chromatography (GC) typically requires their conversion into more volatile, less polar derivatives to prevent issues like peak tailing and to ensure they travel through the GC column efficiently. The most common derivatives for this purpose are fatty acid methyl esters (FAMEs). nih.govresearchgate.net

The conversion of this compound to its methyl ester, methyl 10,13-dimethyltetradecanoate, can be achieved through several standard methods. nih.govresearchgate.net One common laboratory procedure is acid-catalyzed esterification, which involves heating the fatty acid in an excess of methanol (B129727) with an acid catalyst like hydrochloric acid (HCl) or boron trifluoride (BF₃). nih.gov Alternatively, base-catalyzed transesterification can be used if the fatty acid is part of a larger lipid, using reagents like methanolic potassium hydroxide. researchgate.net The resulting FAME is then readily analyzed by GC-MS. nist.govnist.gov

Table 1: Properties of Methyl 10,13-dimethyltetradecanoate

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₇H₃₄O₂ | nist.govnist.govnih.gov |

| Molecular Weight | 270.45 g/mol | nist.govnih.gov |

| IUPAC Name | methyl 10,13-dimethyltetradecanoate | nih.gov |

| CAS Registry Number | 267650-23-7 | nist.govnist.gov |

While FAMEs are excellent for GC separation, their electron ionization mass spectra are often dominated by fragments that are not informative for determining the precise location of structural features like methyl branches along the fatty acid chain. To overcome this, derivatization with reagents that direct fragmentation is employed.

N-acylpyrrolidides are classic derivatives for this purpose. When the carboxylic acid group of this compound is converted to its pyrrolidide derivative, the resulting molecule produces a clear and predictable fragmentation pattern in the mass spectrometer. The molecular ion is typically prominent, and the major fragment ions arise from cleavage at each C-C bond along the aliphatic chain. This allows for the straightforward determination of the positions of the methyl groups at C-10 and C-13 by identifying the 14-mass-unit gaps in the regular fragmentation series.

Table 2: Comparison of Derivatization Methods for GC-MS Analysis

| Derivatization Method | Purpose | Advantages | Disadvantages |

|---|---|---|---|

| Methyl Esterification | Increases volatility for GC analysis. nih.govresearchgate.net | Simple, robust, and widely used. nih.govresearchgate.net | Mass spectrum fragmentation is not ideal for locating branch points. |

| Pyrrolidide Formation | Creates diagnostic fragments in MS to locate double bonds and alkyl branches. | Provides clear structural information on branch points. | May require additional purification steps; less common than FAMEs for routine quantification. |

Preparation of Analogues and Derivatives for Structure-Activity Relationship Studies

To understand how the chemical structure of this compound relates to its biological function, researchers synthesize a series of analogues and derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov These studies involve systematically modifying parts of the molecule and observing how these changes affect its biological activity. mdpi.com

For this compound, SAR studies could involve synthesizing analogues with variations in several key areas:

Alkyl Chain Length: Analogues with shorter or longer carbon backbones could be prepared to determine the optimal chain length for a specific biological effect.

Methyl Group Position: Synthesizing isomers where the methyl groups are located at different positions (e.g., 11,14-dimethylpentadecanoic acid or 9,12-dimethyltetradecanoic acid) would reveal the importance of the specific 10,13-substitution pattern.

Degree of Branching: Analogues with only one methyl group (e.g., 13-methyltetradecanoic acid) or with three or more methyl groups could be synthesized to investigate the role of the number of branches. csic.esresearchgate.net

Head Group Modification: The carboxylic acid group could be converted into other functional groups, such as an amide, an alcohol, or a different ester, to probe the importance of the acidic headgroup for biological interactions.

These synthetic analogues are then tested in biological assays to build a comprehensive picture of the structural requirements for activity, guiding the design of more potent or selective molecules. nih.govresearchgate.netscispace.com Additionally, isotopically labeled analogues, for instance using Carbon-13, can be prepared to trace the metabolic fate of the fatty acid within biological systems. researchgate.net

Advanced Analytical Methodologies for 10,13 Dimethyltetradecanoic Acid Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for isolating 10,13-dimethyltetradecanoic acid from intricate mixtures, enabling its subsequent analysis. The choice of chromatographic method depends on the specific research question, ranging from routine screening to in-depth isomeric characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of this compound. japsonline.comnist.govresearchgate.net This method is particularly suitable for volatile compounds or those that can be made volatile through derivatization, such as the conversion of fatty acids to their methyl esters. japsonline.comnih.gov In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. researchgate.net

The mass spectrum of 10,13-dimethyltetradecanoate methyl ester, the derivatized form of the acid, shows characteristic fragmentation patterns that aid in its identification. The National Institute of Standards and Technology (NIST) database contains reference mass spectra for this compound, which can be used for comparison and confirmation. nist.govnih.gov For instance, the mass spectrum of methyl 10,13-dimethyltetradecanoate exhibits a specific pattern of peaks that can be used to distinguish it from other fatty acid methyl esters. japsonline.com

GC-MS is not only used for qualitative identification but also for quantitative analysis. By comparing the peak area of the compound of interest to that of an internal standard, researchers can determine its concentration in a given sample. japsonline.com In one study, 10,13-dimethyltetranoic acid, methyl ester was identified as a component of the ethanolic extract of Erythropalum scandens leaf, with a concentration of 3.45%. japsonline.com

Table 1: GC-MS Data for this compound methyl ester

| Parameter | Value | Reference |

| Molecular Formula | C17H34O2 | nist.govnih.gov |

| Molecular Weight | 270.5 g/mol | nih.gov |

| CAS Registry Number | 267650-23-7 | nist.gov |

| InChIKey | YMXLTDXXQGMDPS-UHFFFAOYSA-N | nist.govnih.gov |

Enhanced Resolution via Two-Dimensional Gas Chromatography (2D GC) for Branched-Chain Isomers

While single-dimensional GC-MS is powerful, complex biological samples containing numerous structurally similar isomers can pose a challenge. Two-dimensional gas chromatography (GCxGC) offers enhanced separation power by employing two columns with different stationary phases. This technique provides higher resolution, allowing for the separation of co-eluting compounds and a more detailed characterization of complex mixtures. nih.gov

In GCxGC, the effluent from the first column is trapped and then rapidly reinjected onto a second, shorter column. This results in a two-dimensional chromatogram where compounds are separated based on their properties on both columns. This enhanced separation is particularly beneficial for distinguishing between different branched-chain fatty acid isomers, which may have very similar retention times in a single-column setup. nih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) in Nontargeted Lipidomics

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has become an indispensable tool in nontargeted lipidomics, a field that aims to comprehensively analyze the lipid profile of a biological system. nih.govnih.gov Unlike GC-MS, LC-HRMS is well-suited for the analysis of non-volatile and thermally labile compounds, including free fatty acids, without the need for derivatization. nih.gov

In LC-HRMS, the sample is first separated by liquid chromatography, and the eluent is then introduced into a high-resolution mass spectrometer. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, which are crucial for the confident identification of unknown compounds by determining their elemental composition. imrpress.comnih.gov This high mass accuracy allows for the differentiation of molecules with very similar nominal masses.

Nontargeted lipidomics studies using LC-HRMS can reveal alterations in the lipid profiles associated with various physiological or pathological states. nih.gov This approach has been used to investigate changes in lipid content in various organisms and to identify potential biomarkers for diseases. nih.govnih.gov

Spectroscopic Approaches for Structural Elucidation

While chromatographic techniques are excellent for separation and initial identification, spectroscopic methods are essential for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.govchemicalbook.com Both ¹H NMR and ¹³C NMR are used to determine the precise arrangement of atoms and the connectivity within a molecule. nih.govspectrabase.com

For this compound, NMR spectroscopy can confirm the positions of the two methyl branches along the fatty acid chain. The chemical shifts and coupling patterns of the protons and carbons in the NMR spectrum provide a unique fingerprint of the molecule's structure. Public databases like SpectraBase contain reference NMR spectra for various compounds, which can be used for comparison. nih.govspectrabase.com

High-Throughput Lipidomics and Metabolomics Applications

The analytical methodologies described above are increasingly being integrated into high-throughput lipidomics and metabolomics platforms. nih.govnih.gov These platforms enable the rapid and comprehensive analysis of a large number of samples, facilitating large-scale studies to understand the role of lipids and metabolites in health and disease. nih.govnih.gov

High-throughput approaches are crucial for identifying metabolic signatures and potential biomarkers associated with various conditions. nih.govnih.gov By analyzing the lipid and metabolite profiles of large cohorts, researchers can gain insights into the biochemical pathways affected by different factors and identify molecules like this compound that may play a role in specific biological processes. nih.gov

Quantitative Profiling in Complex Biological Samples (e.g., Plasma, Fecal Metabolome)

Quantitative analysis of this compound in biological samples is predominantly achieved using mass spectrometry (MS) coupled with chromatographic separation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for this purpose.

In plasma, targeted metabolomic methods allow for the quantification of a wide range of fatty acids, including branched-chain fatty acids. nih.gov A typical workflow involves the use of reversed-phase liquid chromatography to separate the fatty acids before they enter the mass spectrometer. nih.gov Quantification is often performed using multiple-reaction monitoring (MRM), a highly sensitive and specific MS technique where a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. mdpi.comnih.gov To ensure accuracy and account for variations during sample processing and analysis, stable isotope-labeled internal standards are crucial. nih.gov For each class of lipids, at least one internal standard that is structurally similar to the analytes is typically used. nih.gov The establishment of validated reference ranges for fatty acids in healthy individuals is essential for interpreting data from clinical or dietary intervention studies. nih.gov For instance, comprehensive profiling of plasma fatty acids has been conducted in healthy adult populations to establish such baseline values. nih.gov

For the fecal metabolome, which reflects the interplay between host and gut microbiota metabolism, similar LC-MS/MS-based approaches are employed. scielo.brnih.gov The complexity of the fecal matrix requires comprehensive analytical strategies, sometimes combining different extraction methods and chromatographic columns to cover a wide range of metabolites from polar to nonpolar. scielo.br A rapid mass spectrometry method can unify the measurement of different classes of molecules, such as short-chain fatty acids and bile acids, minimizing sample preparation and data acquisition time. biorxiv.org The development of a matrix-matched calibration curve is recommended to optimize accuracy for clinical applications. biorxiv.org Quantitative results can be achieved in under an hour, from extraction to data output, enabling the rapid assessment of microbiome function. biorxiv.org

The performance of these quantitative methods is defined by several key parameters, as illustrated in the following table based on a validated method for plasma fatty acids.

Table 1: Example Performance Characteristics of a Targeted LC-MS/MS Method for Plasma Fatty Acid Quantification This table is representative of a validated method for general fatty acid analysis and illustrates typical performance metrics.

| Parameter | Value Range | Description |

|---|---|---|

| Intra-day Imprecision (CV%) | ≤10.2% | The coefficient of variation for measurements taken within a single day, indicating repeatability. nih.gov |

| Inter-day Imprecision (CV%) | ≤10.0% | The coefficient of variation for measurements taken on different days, indicating intermediate precision. nih.gov |

| Analyte Recovery | 94.5% - 106.4% | The efficiency of the extraction process, showing how much of the analyte is recovered from the sample matrix. nih.gov |

| Limit of Detection (LOD) | 4.2 - 14.0 pmol | The lowest concentration of an analyte that can be reliably detected with a signal-to-noise ratio of 3. nih.gov |

| Limit of Quantitation (LOQ) | 15.1 - 51.3 pmol | The lowest concentration of an analyte that can be reliably quantified with a signal-to-noise ratio of 10. nih.gov |

Methodological Considerations for Sample Preparation and Derivatization

The quality of data from lipidomic analysis is highly dependent on the initial sample preparation steps, which include extraction and derivatization.

Sample Extraction: The goal of extraction is to efficiently isolate lipids from the complex biological matrix while removing interfering substances. For plasma and other biofluids, liquid-liquid extraction is common. Classic methods developed in the 1950s, such as the Folch and Bligh-Dyer procedures, use a chloroform/methanol (B129727) solvent system. youtube.com The Bligh-Dyer method, originally developed for fish tissue, and the Folch method, for brain tissue, are still widely used. youtube.com An alternative method utilizing methyl-tert-butyl ether (MTBE) has been shown to be more efficient for certain lipid classes like glycerophospholipids and unsaturated fatty acids, while the chloroform-based protocol is superior for saturated fatty acids. nih.gov For fecal samples, a combined strategy using both monophasic and biphasic extraction with solvents like methanol, MTBE, and acetonitrile (B52724) can provide a more comprehensive profile of the metabolome. scielo.br The initial step for analyzing total fatty acids in plasma often involves acid hydrolysis to release fatty acids that are bound in esters or amides. nih.gov

Derivatization: Derivatization is a chemical modification process used to enhance the analytical properties of compounds. gcms.cz For fatty acids, this is a critical step, particularly for analysis by Gas Chromatography (GC). GC requires analytes to be volatile and thermally stable, properties that free fatty acids lack due to their polar carboxyl group. gcms.czresearchgate.net

Esterification: This is the most common derivatization method for fatty acids, converting them into more volatile esters. gcms.cz Methyl esters (Fatty Acid Methyl Esters, or FAMEs) are frequently prepared for GC analysis. nih.gov Reagents such as diazomethane (B1218177) or boron trifluoride-methanol (BF3-methanol) can be used for this purpose.

Silylation: This process replaces active hydrogens on the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this transformation. tcichemicals.com

While not always required for LC-MS, derivatization can significantly improve sensitivity. For example, using a derivatizing agent like 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) for fatty acids prior to LC-MS/MS analysis can increase sensitivity by several orders of magnitude compared to underivatized forms. nih.gov Similarly, for fecal metabolite analysis, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used for carboxylic acids. biorxiv.org The choice of derivatization reagent depends on the functional groups present in the molecule and the analytical technique being used. gcms.cz

Data Processing and Bioinformatic Analysis in Lipidomics

Following instrumental analysis, the raw data generated by LC-MS or GC-MS platforms must undergo extensive processing and bioinformatic analysis to extract meaningful biological information. nih.govnih.gov

Data Preprocessing and Quality Control: This initial stage is fundamental for ensuring that the data is reliable and reproducible. creative-proteomics.com

Signal Processing: Raw data files contain information on retention time, mass-to-charge ratio (m/z), and intensity. This data is first processed to filter out noise and enhance the clarity of the analytical signals. creative-proteomics.com

Data Normalization: To make accurate comparisons across different samples, the data must be normalized. This step corrects for variations in sample concentration and instrument sensitivity. creative-proteomics.com

Batch Effect Correction: Analyses are often run in multiple batches, which can introduce systematic, non-biological variation. Computational methods like ComBat or LOESS normalization are used to correct for these batch effects, preventing biased results. creative-proteomics.com

Lipid Identification and Quantification: Lipid species are identified based on their chromatographic retention time and mass spectral data. nih.gov High-resolution mass spectrometry provides accurate mass measurements, while tandem MS (MS/MS) experiments generate fragmentation patterns that are characteristic of a specific molecule's structure, allowing for confident identification. nih.gov For targeted approaches like MRM, the identity of the lipid is pre-determined, and the analysis focuses on obtaining precise measurements for quantification. creative-proteomics.com

Bioinformatic and Statistical Analysis: Once a clean data matrix of identified and quantified lipids is generated, bioinformatic tools are used to interpret the results. This involves multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify patterns and distinguish between different experimental groups (e.g., case vs. control). The results of these analyses highlight lipids, like this compound, that are significantly altered. Findings from an untargeted or profiling study are often validated using a targeted lipidomics approach, which provides more precise quantification of the specific lipids identified as being significant. creative-proteomics.com

Ecological and Environmental Significance of 10,13 Dimethyltetradecanoic Acid

Biomarker Potential in Environmental and Microbiological Studies

10,13-Dimethyltetradecanoic acid has been identified as a significant biomarker in specific marine ecosystems, particularly within marine sponges and their associated microbial communities. ebi.ac.uk Its unique structure, a C14 fatty acid with methyl branches at the 10th and 13th carbon positions, makes it a traceable molecule for specific biological sources.

Occurrence in Marine Sponges:

This dimethylated fatty acid has been isolated from Caribbean sponges, notably Calyx podatypa and Agelas dispar. ebi.ac.uk Sponges are known to host a diverse array of symbiotic microorganisms, which can constitute a significant portion of the sponge's biomass. researchgate.net The presence of this compound, along with other branched-chain fatty acids (BCFAs), is strongly indicative of a bacterial origin. nih.govresearchgate.net It is believed that these fatty acids are synthesized by symbiotic bacteria within the sponge tissue. nih.gov For instance, research on the sponge Cacospongia mycofijiensis has suggested a link between the presence of methyl-branched fatty acids and the symbiotic candidate phylum "Poribacteria". nih.gov

The identification of this compound in these organisms highlights its potential as a chemotaxonomic marker. Chemotaxonomy uses the unique chemical constituents of an organism to aid in its classification and to understand its phylogenetic relationships. The specific fatty acid profiles of sponges, including the presence of rare BCFAs like this compound, can help to distinguish between different sponge species and to characterize their symbiotic microbial communities. scielo.br

Indicator of Microbial Communities in Sediments:

Branched-chain fatty acids, including iso- and anteiso- forms, are well-established biomarkers for bacteria in marine sediments. nih.gov The relatively high abundance of BCFAs compared to straight-chain fatty acids in marine sediments points to a significant contribution from bacterial biomass. nih.gov While direct analysis of this compound in a wide range of sediments is not extensively documented, its established bacterial origin suggests it could serve as a specific marker for certain bacterial populations within the sediment microbial loop. A study of lipid biomarkers in the southwestern Ross Sea, Antarctica, utilized various BCFAs (though not specifically this compound) to trace bacterial sources in both surface snow and marine sediments. wgtn.ac.nz

| Organism | Location | Significance | Reference |

|---|---|---|---|

| Calyx podatypa (Caribbean Sponge) | Caribbean Sea | Indicates presence of specific symbiotic bacteria. | ebi.ac.uk |

| Agelas dispar (Caribbean Sponge) | Caribbean Sea | Contributes to the unique fatty acid profile of the sponge. | ebi.ac.uk |

Role in Nutrient Cycling and Biogeochemical Processes

Contribution to Marine Organic Matter:

As a component of bacterial lipids, this compound is incorporated into the marine food web when bacteria are consumed by other organisms. It is also released into the environment upon the death and decomposition of these microorganisms and their host organisms, such as sponges. This contributes to the pool of dissolved and particulate organic matter in the water column and sediments. youtube.com This organic matter, including its lipid constituents, is a crucial energy source for organisms in deeper waters and on the seafloor, where photosynthesis is absent. youtube.com

The degradation and transformation of this fatty acid within sediments are part of the larger carbon cycle. While specific pathways for the breakdown of this compound are not well-detailed, the general process of lipid diagenesis in sediments involves the gradual alteration of these molecules over geological timescales.

Trophic Transfer:

Fatty acids are transferred through trophic levels, and their composition in a consumer can reflect its diet. researchgate.net While not as extensively studied for this purpose as polyunsaturated fatty acids, the presence of specific bacterial biomarkers like this compound in higher organisms could potentially be used to trace feeding pathways originating from bacterial production.

Responses to Environmental Stressors and Adaptations (e.g., Thermal Stress in Marine Bivalves)

The adaptation of marine organisms to environmental stressors, such as changes in temperature, often involves modifications to their cell membranes. Fatty acids are fundamental components of these membranes, and their composition can be altered to maintain membrane fluidity and function.

Influence on Membrane Fluidity:

Branched-chain fatty acids, due to their methyl branches, disrupt the tight packing of fatty acid chains in the cell membrane. nih.gov This increases the fluidity of the membrane, which is a critical adaptation for microorganisms living in cold environments. Conversely, in response to heat stress, some organisms may alter their fatty acid composition to decrease membrane fluidity. While direct studies on this compound are lacking, the general principle is that the proportion of BCFAs can be modulated to cope with temperature fluctuations.

Potential Role in Thermal Stress Response of Marine Bivalves:

Marine bivalves are known to experience significant physiological stress in response to elevated sea temperatures. frontiersin.orgresearchgate.net This stress can lead to changes in their fatty acid profiles. While research on bivalves has often focused on changes in polyunsaturated and saturated fatty acids, the potential role of BCFAs acquired from their diet or symbiotic microbes should not be overlooked. An increase in the incorporation of BCFAs like this compound could be a mechanism to counteract the membrane-rigidifying effects of heat stress, although this remains a hypothesis requiring direct experimental evidence. Studies on the Mediterranean mussel (Mytilus galloprovincialis) have shown that thermal stress induces significant pathophysiological responses, highlighting the importance of understanding all molecular adaptation mechanisms. nih.gov

Emerging Research Applications and Future Perspectives

Investigation of 10,13-Dimethyltetradecanoic Acid in Disease Pathogenesis and Biomarker Discovery

The role of branched-chain fatty acids (BCFAs) as signaling molecules and components of cellular structures positions them as potential factors in health and disease. While research specifically targeting this compound is in its early stages, the broader class of BCFAs is being investigated for its involvement in disease processes, particularly those related to inflammation.

Recent studies have shown that BCFAs can modulate crucial inflammatory pathways. For instance, some BCFAs have been found to inhibit the activation of the NF-κB pathway, a key regulator of inflammation. google.com This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and can decrease intestinal epithelial permeability induced by inflammatory signals. google.com This mechanism suggests that BCFAs, produced by gut microbiota, could play a role in managing intestinal inflammation, a hallmark of conditions like Inflammatory Bowel Disease and Irritable Bowel Syndrome. google.com

Furthermore, the presence of BCFAs in human infants' vernix caseosa and in their gut suggests a role in the development and maintenance of a healthy intestinal microbiota. wikipedia.orgoup.com The composition of the gut microbiota and its metabolites, including BCFAs, is increasingly recognized as a critical factor in metabolic diseases. oup.com BCFAs are known to be integral structural elements in bacterial biofilms, influencing their fluidity and permeability. oup.com The investigation into how specific BCFAs like this compound contribute to these processes is an active area of research.

Exploration of Biological Activities and Mechanisms of Action

Preliminary research has identified several biological activities for this compound and related compounds, particularly in the realm of antimicrobial effects.

Antimicrobial Potential:

The methyl ester of this compound has been identified as a bioactive compound with antimicrobial properties. In a study analyzing the volatile compounds in a fermented food formulation, this compound was detected and noted for its antimicrobial activity. saudijournals.com Other studies have also reported the antimicrobial effects of various fatty acid methyl esters against a range of bacterial and fungal pathogens. jmaterenvironsci.comnih.gov For example, GC-MS analysis of various plant and microbial extracts has consistently identified fatty acids and their esters as contributors to the observed antimicrobial and antifungal activities. jmaterenvironsci.comekb.egajol.info

The proposed mechanism for the antimicrobial action of fatty acids involves the disruption of the cell membrane's integrity. jmaterenvironsci.com Their lipophilic nature allows them to accumulate in the lipid layers of cell membranes, leading to increased permeability and eventual cell death. jmaterenvironsci.com

While specific studies on the antifibrotic potential of this compound are not yet prevalent, the known anti-inflammatory properties of the broader BCFA class suggest a potential avenue for future investigation. google.comoup.com Inflammation is a key driver of fibrosis, and by modulating inflammatory pathways, BCFAs could indirectly influence fibrotic processes.

Table 1: Identified Biological Activities of this compound Methyl Ester

| Compound | Identified Activity | Source Context | Citation |

| Tetradecanoic acid, 10,13-dimethyl-, methyl ester | Antimicrobial | Identified in a fermented food formulation. | saudijournals.com |

| Tetradecanoic acid, 10,13-dimethyl-, methyl ester | Antimicrobial | General activity attributed to fatty acid esters in various extracts. | japsonline.com |

Biotechnological and Industrial Utility of Branched-Chain Fatty Acids

The unique physicochemical properties of branched-chain fatty acids (BCFAs) make them valuable in a variety of biotechnological and industrial applications, from cleaning products to high-performance lubricants. researchgate.net Their branched structure imparts enhanced solubility, lower viscosity, and improved stability compared to their linear counterparts. researchgate.netocl-journal.org

Fatty acids are fundamental raw materials for the surfactant and detergent industry. researchgate.netocl-journal.org BCFAs, such as isostearic acid, are particularly prized for applications requiring the low-temperature properties characteristic of unsaturated fatty acids (like oleic acid) combined with the oxidative and color stability of saturated fatty acids. ocl-journal.org This makes them ideal for creating high-performance surfactants. researchgate.net

The industrial appeal of BCFAs in this sector is driven by several performance benefits:

Higher Solubility: The branching disrupts crystal packing, making them more soluble, especially in hard water. researchgate.net

Ease of Handling: Surfactants derived from BCFAs often have a lower viscosity, which simplifies processing and formulation. researchgate.net

Improved Stability: Their saturated nature provides better oxidative stability than unsaturated fatty acids. researchgate.net

These properties have led to their use in various cleaning products, including laundry detergents and dish soaps. petercremerna.comgoogle.com

The same properties that make BCFAs attractive for detergents also make them highly suitable for personal care products and lubricants.

Personal Care and Cosmetics: BCFAs are widely used in the cosmetics industry. researchgate.netnih.gov Their emollient properties help to soften and hydrate (B1144303) the skin by reducing water loss. nih.gov They are found in a vast array of products, including moisturizing creams, lotions, soaps, shampoos, and other skincare formulations. petercremerna.comcosmeticsandtoiletries.com The choice of fatty acid structure, including chain length and branching, allows formulators to control the functionality and sensory experience of the final product. ocl-journal.org

Biodegradable Lubricants: There is a growing demand for environmentally friendly lubricants, and BCFAs derived from renewable vegetable oils are a key component in these formulations. researchgate.netbiointerfaceresearch.com Their excellent stability and lubricity make them a sustainable alternative to mineral oil-based lubricants. biointerfaceresearch.com The market for isostearic acid, a common BCFA, is expanding due to its increasing application in biodegradable lubricants and other eco-friendly chemical products. openpr.com

The industrial production of BCFAs primarily involves the catalytic isomerization of linear unsaturated fatty acids, such as oleic acid. researchgate.netacs.org This process converts the straight chains into branched structures without changing the total number of carbon atoms. researchgate.net

Several catalytic systems have been developed for this purpose:

Zeolite Catalysts: Acidic zeolites, particularly those with large pores like ferrierite, are highly efficient catalysts for this isomerization. researchgate.netacs.org They can achieve high conversion rates and good selectivity for the desired branched-chain products. acs.org The reaction mechanism is believed to proceed through carbocation intermediates formed within the zeolite pores, leading to the formation of methyl and ethyl branches. researchgate.netacs.org

Clay Catalysts: Acid-activated clays (B1170129), such as bentonite, are also used. However, they tend to produce more byproducts, including oligomers, due to their less confined catalytic sites compared to zeolites. acs.org

Nickel Catalysis: An innovative method utilizes a nickel catalyst that "walks" along a hydrocarbon chain to introduce a carboxyl group at a specific C-H bond. acs.org This allows for the creation of specific fatty acid regioisomers from inexpensive feedstocks, offering a high degree of chemical selectivity. acs.org

Table 2: Comparison of Catalytic Systems for Branched Fatty Acid Production

| Catalyst Type | Description | Advantages | Disadvantages | Citations |

| Zeolites (e.g., Ferrierite) | Microporous aluminosilicate (B74896) minerals with strong acid sites. | High yield and selectivity for branched monomers. | Can be more expensive than clay catalysts. | researchgate.netacs.org |

| Acid Clays (e.g., Bentonite) | Natural clays activated with acid. | Lower cost. | Produces a more complex mixture with higher levels of oligomers (byproducts). | acs.org |